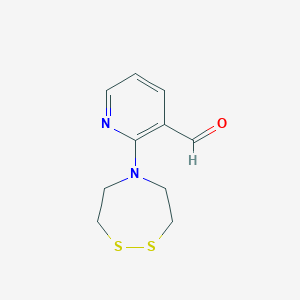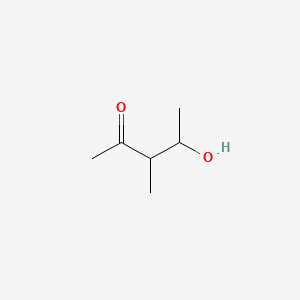![molecular formula C6H16NO4P B13205638 Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13205638.png)
Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate is a chemical compound with the molecular formula C6H16NO4P and a molecular weight of 197.17 g/mol . It is known for its unique structure, which includes a phosphonate group and a trimethylazaniumyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate typically involves the reaction of 2-hydroxy-3-(trimethylazaniumyl)propyl chloride with a phosphonate source under controlled conditions . The reaction is carried out in an aqueous medium at a specific pH to ensure the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is monitored using advanced analytical techniques such as HPLC and NMR to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate species.
Substitution: The compound can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, reduced phosphonate species, and substituted phosphonates. These products have distinct chemical properties and are used in different scientific applications .
Scientific Research Applications
Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and biochemical processes. The phosphonate group plays a crucial role in its mechanism of action by interacting with active sites of enzymes and altering their activity .
Comparison with Similar Compounds
Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate can be compared with other similar compounds, such as:
Hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate: This compound has a similar structure but differs in the stereochemistry of the hydroxyl group.
Hydrogen [2-hydroxy-3-(trimethylammonio)propyl]phosphonate: This compound has a similar structure but differs in the nature of the azaniumyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H16NO4P |
|---|---|
Molecular Weight |
197.17 g/mol |
IUPAC Name |
hydroxy-[2-hydroxy-3-(trimethylazaniumyl)propyl]phosphinate |
InChI |
InChI=1S/C6H16NO4P/c1-7(2,3)4-6(8)5-12(9,10)11/h6,8H,4-5H2,1-3H3,(H-,9,10,11) |
InChI Key |
CFKIUJQHVVMWGR-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(CP(=O)(O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13205563.png)


![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)

![2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13205603.png)
![2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13205614.png)
![tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13205620.png)

![1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13205629.png)




